molecular formula C12H11NO B170209 2-Hydroxymethyl-6-phenylpyridine CAS No. 162614-73-5

2-Hydroxymethyl-6-phenylpyridine

Cat. No. B170209
CAS RN: 162614-73-5
M. Wt: 185.22 g/mol
InChI Key: IZRZBIMBCUEUNV-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-6-phenylpyridine (2HM6PP) is a synthetic compound used in laboratory experiments for its diverse range of applications. It is an important synthetic tool for the preparation of a variety of compounds and has been used in a wide range of research areas, including organic synthesis, medicinal chemistry, and biochemistry. 2HM6PP has been found to have a wide range of biochemical and physiological effects, making it an invaluable tool for research.

Scientific Research Applications

Herbicidal Activity

2-Hydroxymethyl-6-phenylpyridine derivatives have been explored for their potential as herbicides. Researchers have synthesized novel pyrazole derivatives containing phenylpyridine moieties and assessed their herbicidal activities against various weed species. Some compounds exhibited moderate activity, suggesting that these derivatives could be promising leads for new post-emergence herbicides .

Catalysis in Organic Synthesis

The compound has been used in palladium-catalyzed regioselective ortho arylation of arylpyridines. This process is significant in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, where selective C–C bond formation is crucial for the late-stage synthesis of drugs .

Biological Activity in Type 2 Diabetes Mellitus (T2DM)

Phenylpyridine derivatives have shown inhibition of DPP4, which is beneficial for controlling blood glucose levels in patients with T2DM. Since the FDA approval of the first DPP4 inhibitor in 2006, there has been significant interest in this class of compounds for their efficacy and low toxicity compared to other therapies .

Synthesis of Biologically Active Molecules

The phenylpyridine moiety is a common feature in biologically active molecules used in medicine, pesticides, and veterinary drugs. Its derivatives are utilized in the study and development of fungicides, insecticides, and other pesticide products .

Development of Veterinary Drugs

Similar to its use in human medicine, phenylpyridine derivatives are also employed in the development of veterinary drugs. The structural motif is often incorporated into molecules designed to treat or prevent diseases in animals .

Pharmaceutical Drug Design

The structural framework of 2-Hydroxymethyl-6-phenylpyridine is conducive to modifications that can lead to the development of new pharmaceutical drugs. Its derivatives can be tailored to interact with various biological targets, offering a pathway to novel therapeutic agents .

Pesticide Product Development

The versatility of 2-Hydroxymethyl-6-phenylpyridine allows for its use in creating small molecules with pesticidal properties. These molecules can be optimized for specific pests and crops, contributing to the advancement of sustainable agriculture practices .

properties

IUPAC Name

(6-phenylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRZBIMBCUEUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443974
Record name 2-Hydroxymethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-6-phenylpyridine

CAS RN

162614-73-5
Record name 2-Hydroxymethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-6-phenyl-2-pyridylmethanol (2.20 g), 5% palladium-carbon (1.10 g), triethylamine (1.4 ml), methanol (20 ml) and tetrahydrofuran (20 ml) was stirred at room temperature under a hydrogen atmosphere. After palladium-carbon was removed by filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 6-phenyl-2-pyridylmethanol (1.76 g, yield 95%) as a colorless oily substance from the fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine (1.2 g) in THF (20 mL) was added Bu4NF (3.3 mL of a 1M solution in THF). After 1 h, NH4OAc buffer was added and the mixture extracted with EtOAc. The organics were dried (MgSO4), concentrated and chromatographed (silica gel; hexane/EtOAc acetate (3:2)) to provide the title compound as a solid.
Name
2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.5 g of 2-phenyl-6-(acetoxymethyl)-pyridine (20 mmol) was treated with an aqueous HCl solution (15%, 10 ml) and the mixture was heated at reflux temperature while stirring. After 30 minutes the reaction mixture was concentrated with the aid of an oil pump (10 mm) at 40° C., CH3CN was added, and the mixture was evaporated to dryness in vacuo and yielded 2-phenyl-6-(hydroxymethyl)-pyridine (3.0 g, 80%) as an oil.
Name
2-phenyl-6-(acetoxymethyl)-pyridine
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-6-phenylpyridine
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2-Hydroxymethyl-6-phenylpyridine
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2-Hydroxymethyl-6-phenylpyridine
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Reactant of Route 6
2-Hydroxymethyl-6-phenylpyridine

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